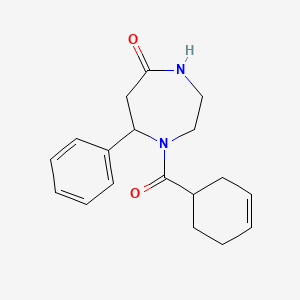![molecular formula C18H24N4O2 B7554103 1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl]piperidine-4-carboxamide](/img/structure/B7554103.png)
1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl]piperidine-4-carboxamide, also known as JNJ-40411813, is a novel and potent antagonist of the neuropeptide Y2 receptor (NPY2R). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases such as obesity, diabetes, and cancer.
Wirkmechanismus
1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl]piperidine-4-carboxamide acts as a selective antagonist of the NPY2R, which is a G protein-coupled receptor that is widely expressed in the brain and peripheral tissues. NPY2R is involved in various physiological processes such as appetite regulation, energy metabolism, and stress response. 1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl]piperidine-4-carboxamide blocks the binding of neuropeptide Y (NPY) to the NPY2R, thereby inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects:
1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl]piperidine-4-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. In obese and diabetic animals, 1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl]piperidine-4-carboxamide has been shown to reduce food intake, body weight, and improve glucose homeostasis. In cancer models, 1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl]piperidine-4-carboxamide has been demonstrated to inhibit tumor growth and metastasis, possibly through the modulation of the tumor microenvironment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl]piperidine-4-carboxamide is its high selectivity and potency towards the NPY2R. This allows for specific targeting of the receptor without affecting other signaling pathways. However, one limitation of 1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl]piperidine-4-carboxamide is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research and development of 1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl]piperidine-4-carboxamide. One area of interest is the investigation of its potential therapeutic applications in other diseases such as anxiety, depression, and cardiovascular disorders. Another direction is the optimization of its pharmacokinetics and formulation to improve its efficacy and safety. Additionally, the development of novel NPY2R antagonists with improved properties may provide new opportunities for drug discovery and development.
Synthesemethoden
The synthesis of 1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl]piperidine-4-carboxamide involves several steps, including the preparation of the intermediate compound, 4-[(1-methylimidazol-2-yl)methoxy]benzaldehyde, and the subsequent reaction with piperidine-4-carboxylic acid to form the final product. The synthesis of 1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl]piperidine-4-carboxamide has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl]piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In obesity and diabetes, 1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl]piperidine-4-carboxamide has been shown to reduce food intake and body weight in preclinical studies. In cancer, 1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl]piperidine-4-carboxamide has been investigated for its ability to inhibit tumor growth and metastasis.
Eigenschaften
IUPAC Name |
1-[[4-[(1-methylimidazol-2-yl)methoxy]phenyl]methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-21-11-8-20-17(21)13-24-16-4-2-14(3-5-16)12-22-9-6-15(7-10-22)18(19)23/h2-5,8,11,15H,6-7,9-10,12-13H2,1H3,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDXHZSJBKARIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1COC2=CC=C(C=C2)CN3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl]piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B7554052.png)
![2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol](/img/structure/B7554059.png)

![3-[4-[(1-propan-2-ylimidazol-2-yl)methyl]-1,4-diazepane-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7554076.png)

![6-Tert-butyl-2-(1,4-thiazepan-4-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B7554096.png)


![N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-benzothiazol-2-amine](/img/structure/B7554109.png)

![N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-1-(2-pyrrolidin-1-ylpyridin-4-yl)methanamine](/img/structure/B7554116.png)
![(3,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-4-yl)-(3-imidazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7554118.png)